molecular formula C20H28N2O3S2 B2710073 4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428352-29-7

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2710073
CAS No.: 1428352-29-7
M. Wt: 408.58
InChI Key: CJXNWFDODLJSGS-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring and thiophene moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tioconazole: An antifungal agent with a thiophene ring.

    Dorzolamide: A carbonic anhydrase inhibitor with a sulfonamide group.

Uniqueness

4-ethoxy-3-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a piperidine ring, and a thiophene moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-3-25-19-7-6-18(15-16(19)2)27(23,24)21-10-13-22-11-8-17(9-12-22)20-5-4-14-26-20/h4-7,14-15,17,21H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNWFDODLJSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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